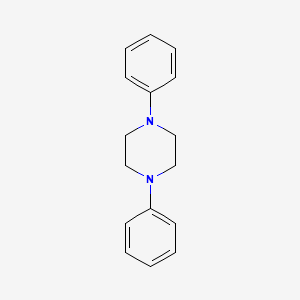

1,4-Diphenylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-diphenylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZRSOPHIGKISM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90210196 | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-39-8 | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diphenylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90210196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diphenylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.402 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DIPHENYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAG9GJ4S4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,4-Diphenylpiperazine: A Privileged Scaffold for Multitarget Drug Discovery

Topic: 1,4-Diphenylpiperazine Potential as a Molecular Scaffold Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists

Executive Summary

The 1,4-diphenylpiperazine (1,4-DPP) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Distinguished by its central piperazine ring locked in a chair conformation and flanked by two lipophilic phenyl domains, this scaffold offers a unique balance of conformational rigidity and hydrophobic surface area.

While historically recognized for its utility in CNS-active agents (targeting dopamine and serotonin receptors), recent data expands its potential into antimicrobial therapeutics, oncology (sirtuin inhibition), and as a rigidifying linker in Proteolysis Targeting Chimeras (PROTACs). This guide analyzes the structural attributes, synthetic pathways, and pharmacological versatility of the 1,4-DPP scaffold, providing actionable insights for lead optimization.

Structural Biology & Chemoinformatics

Conformational Dynamics

The central piperazine ring of the 1,4-DPP scaffold predominantly adopts a chair conformation . This is thermodynamically favored over the boat conformation, placing the two bulky phenyl substituents in pseudo-equatorial positions to minimize 1,3-diaxial interactions.

-

Vectorial Display: The nitrogen atoms at positions 1 and 4 direct the phenyl rings at an angle of approximately 180° relative to the ring plane (in the anti-conformation), creating a linear, rod-like hydrophobic axis.

-

Lipophilicity (LogP): The unsubstituted 1,4-DPP has a high cLogP (approx. 3.6–4.0), making it highly permeable to the Blood-Brain Barrier (BBB). However, this high lipophilicity requires careful modulation (e.g., introduction of polar heteroatoms or solubilizing groups) to prevent non-specific binding and poor aqueous solubility.

Pharmacophore Mapping

The scaffold presents three primary vectors for derivatization:

-

The Phenyl Rings (Ar1/Ar2): Ideal for electronic tuning (F, Cl, OMe) to modulate metabolic stability and receptor affinity.

-

The Piperazine Core: Acts as a spacer (approx. 5.5 Å between N atoms) and a proton acceptor (pKa ~8.0–9.0 depending on N-substitution), crucial for ionic interactions with aspartate residues in GPCR binding pockets.

Figure 1: Pharmacophore map of the 1,4-Diphenylpiperazine scaffold highlighting key interaction domains.

Pharmacological Applications[1][2][3][4][5][6][7][8][9][10]

CNS Therapeutics (Dopamine & Serotonin)

The most validated application of 1,4-DPP derivatives is in the modulation of monoaminergic signaling.

-

VMAT2 Inhibition: Analogs of lobelane containing the 1,4-DPP core function as potent inhibitors of the Vesicular Monoamine Transporter-2 (VMAT2). The lipophilic phenyl rings penetrate the deep hydrophobic pockets of VMAT2, blocking dopamine uptake.

-

Dopamine/Serotonin Receptors: Compounds like GBR-12909 (a piperazine analog) demonstrate how extending the distance between the phenyl ring and the nitrogen can switch selectivity. However, the direct 1,4-DPP core is often seen in "privileged structure" libraries screening for D2 antagonists and 5-HT1A agonists.

Antimicrobial & Antifungal Activity

Recent studies have repurposed the scaffold for infectious diseases.[1]

-

Mechanism: 1,4-DPP derivatives bearing electron-withdrawing groups (e.g., 4-nitro, 4-chloro) or heterocyclic extensions (e.g., 1,3,4-thiadiazole) exhibit activity against Staphylococcus aureus and Mycobacterium kansasii.

-

Mode of Action: These lipophilic cations can disrupt bacterial cell membrane potential. Additionally, specific derivatives target Enoyl-ACP reductase , a key enzyme in bacterial fatty acid biosynthesis.

Oncology (Efflux Pump & Sirtuin Inhibition)

-

MDR Reversal: The scaffold interacts with P-glycoprotein (P-gp) efflux pumps. The high lipophilicity allows it to compete with chemotherapeutics for transport, potentially reversing multidrug resistance (MDR) in cancer cells.

-

Sirtuins: N-substituted piperazine derivatives have shown micromolar inhibition of Sirtuin 1 and 2, pathways involved in regulating apoptosis in cancer cells.

Synthetic Methodologies

The construction of 1,4-DPP scaffolds has evolved from harsh nucleophilic substitutions to precise transition-metal-catalyzed couplings.

Protocol: Buchwald-Hartwig Amination (Gold Standard)

This method allows for the synthesis of asymmetric 1,4-DPP derivatives with high functional group tolerance.

Reaction Scheme: Aryl Halide (Ar-X) + Piperazine derivative → N-Aryl Piperazine

Detailed Protocol:

-

Reagents:

-

Substrate: Aryl Bromide or Chloride (1.0 equiv).[2]

-

Amine: Piperazine or N-monosubstituted piperazine (1.2 equiv).

-

Catalyst: Pd(OAc)₂ (1-5 mol%).

-

Ligand: BINAP or Xantphos (1.5-2.0 equiv relative to Pd).

-

Base: Cs₂CO₃ or NaOtBu (1.5 - 2.0 equiv).

-

Solvent: Toluene or 1,4-Dioxane (anhydrous).

-

-

Procedure:

-

Charge an oven-dried Schlenk flask with the aryl halide, amine, base, and catalyst system under an inert atmosphere (Argon/Nitrogen).

-

Add degassed solvent via syringe.

-

Heat to 80–110°C for 8–12 hours.

-

Monitor via TLC/LC-MS.

-

Workup: Filter through Celite to remove palladium residues, concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Alternative: Nucleophilic Aromatic Substitution (SNAr)

-

Applicability: Limited to aryl halides with strong electron-withdrawing groups (e.g., 4-nitrofluorobenzene).

-

Conditions: K₂CO₃, DMF/DMSO, 100°C.

-

Pros/Cons: Cheaper reagents but poor scope for electron-rich aromatic rings.

Figure 2: Synthetic decision tree for accessing 1,4-diphenylpiperazine derivatives.

Metabolic Liability & Safety (Tox/ADME)

When utilizing 1,4-DPP as a scaffold, researchers must proactively address metabolic "soft spots."

CYP450 Interaction

-

CYP2D6 Substrate: Derivatives with methoxy substituents (e.g., 1-(4-methoxyphenyl)piperazine) are rapidly O-demethylated by CYP2D6.[3] This can lead to high inter-individual variability in pharmacokinetics between extensive and poor metabolizers.

-

CYP3A4 Inactivation: Certain piperazine derivatives act as Mechanism-Based Inactivators (MBIs) of CYP3A4.[4] The metabolic intermediate can form a stable complex with the heme iron or alkylate the apoprotein, leading to irreversible enzyme inhibition and potential Drug-Drug Interactions (DDIs).

Mitigation Strategies

-

Fluorination: Replace metabolic soft spots (like -OMe or -CH3) with Fluorine or Trifluoromethyl groups to block oxidation while maintaining lipophilicity.

-

Rigidification: Constraining the piperazine ring (e.g., bridging) can sometimes reduce the affinity for CYP active sites.

Future Directions: PROTAC Linkers

The 1,4-DPP scaffold is emerging as a valuable component in PROTAC (Proteolysis Targeting Chimera) design. Unlike flexible alkyl chains, the piperazine ring introduces rigidity , which can reduce the entropic penalty of ternary complex formation (Target-PROTAC-E3 Ligase).

-

Solubility: The basic nitrogens can be protonated at physiological pH, improving the aqueous solubility of otherwise hydrophobic PROTAC molecules.

-

Exit Vector: The para-positions of the phenyl rings provide linear exit vectors, ideal for spanning the distance between the warhead and the E3 ligase ligand.

References

-

VMAT2 Inhibition & CNS: Nickell, J. R., et al. (2016). "1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2." Bioorganic & Medicinal Chemistry Letters. Link

-

Synthesis (Buchwald-Hartwig): D'Souza, D. M., & Muller, T. J. J. (2007). "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds." Nature Protocols / Organic Synthesis. Link

-

Antimicrobial Activity: Pospisilova, S., et al. (2019).[5] "Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens." Current Pharmaceutical Biotechnology. Link

-

Metabolic Stability: Peters, F. T., et al. (2003). "In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine... and identification of CYP450 enzymes." Xenobiotica. Link

-

CYP3A4 Inactivation: Kalgutkar, A. S., et al. (2014). "Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds." Drug Metabolism and Disposition. Link

-

PROTAC Linkers: Naldi, A., et al. (2022). "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?" RSC Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism-based inactivation of human cytochrome P450 3A4 by two piperazine-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 1,4-Diphenylpiperazine in Anti-inflammatory Drug Design: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the 1,4-diphenylpiperazine scaffold in the design and development of novel anti-inflammatory agents. This guide delves into the therapeutic rationale, key biological evaluation protocols, and strategies for lead optimization, underpinned by scientific principles and practical insights.

Introduction: The Inflammatory Landscape and the Promise of Piperazine Scaffolds

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current armamentarium of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety and efficacy profiles.[1]

The piperazine moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse pharmacological activities.[2] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and its favorable pharmacokinetic profile, make it an attractive starting point for drug design.[3] Within this class, the 1,4-diphenylpiperazine core has emerged as a promising template for the development of potent anti-inflammatory agents.

Therapeutic Rationale: Targeting Key Inflammatory Pathways

The anti-inflammatory potential of 1,4-diphenylpiperazine derivatives stems from their ability to modulate key signaling pathways and molecular targets implicated in the inflammatory cascade. While research on the parent 1,4-diphenylpiperazine is ongoing, studies on its derivatives have elucidated several potential mechanisms of action.

Inhibition of Pro-inflammatory Mediators

A hallmark of inflammation is the overproduction of pro-inflammatory mediators. Derivatives of 1,4-diphenylpiperazine have been shown to inhibit the production of nitric oxide (NO), a key signaling molecule in inflammation, in lipopolysaccharide (LPS)-stimulated macrophage models.[4] Furthermore, these compounds can downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and prostaglandins, respectively.[5][6]

Modulation of Cytokine Production

Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), play a central role in amplifying and sustaining the inflammatory response. Several piperazine derivatives have demonstrated the ability to suppress the production of these key cytokines in various inflammatory models.[7]

Interference with Inflammatory Signaling Pathways

The expression of pro-inflammatory genes is tightly regulated by intracellular signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[8][9] The anti-inflammatory effects of many natural and synthetic compounds are attributed to their ability to inhibit these pathways.[10] While direct evidence for 1,4-diphenylpiperazine is still emerging, the structural similarities to other anti-inflammatory piperazine-containing compounds suggest that modulation of NF-κB and MAPK signaling is a plausible mechanism of action.

Caption: Putative mechanism of action for 1,4-diphenylpiperazine derivatives.

Synthesis of the 1,4-Diphenylpiperazine Scaffold

The 1,4-diphenylpiperazine core can be synthesized through various established methods. A common and efficient approach involves the reductive amination of piperazine.[11]

Protocol: Synthesis of 1,4-Diphenylpiperazine

Materials:

-

Anhydrous piperazine

-

Benzyl bromide

-

Triethylamine

-

Chloroform (CHCl₃)

Procedure:

-

Dissolve anhydrous piperazine (5 mmol, 0.43 g) in 20 ml of chloroform.

-

Add 2.2 equivalents of triethylamine (1.5 ml) to the solution.

-

Slowly add a solution of benzyl bromide (10 mmol, 2.66 g) in 20 ml of chloroform to the reaction mixture.

-

Stir the mixture for 10 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard techniques such as extraction and column chromatography.

Biological Evaluation: Protocols for Assessing Anti-inflammatory Activity

A systematic evaluation of the anti-inflammatory potential of 1,4-diphenylpiperazine and its derivatives requires a combination of in vitro and in vivo assays.

In Vitro Assays

This assay is a primary screening tool to assess the ability of a compound to inhibit the production of the pro-inflammatory mediator NO.

Protocol: Nitric Oxide Assay [7][12][13]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (for standard curve)

-

Test compounds (1,4-diphenylpiperazine derivatives)

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[14]

-

Pre-treat the cells with various concentrations of the test compounds for 2 hours.

-

Stimulate the cells with LPS (1 µg/ml) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture supernatant.

-

Add 100 µL of Griess reagent to the supernatant and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

-

A cell viability assay (e.g., MTT) should be performed in parallel to rule out cytotoxicity of the test compounds.[15]

This enzymatic assay determines the selectivity of the compounds towards the two isoforms of cyclooxygenase. Selective COX-2 inhibition is a desirable trait for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.[6][16][17]

Protocol: COX-1/COX-2 Inhibition Assay

This assay is typically performed using commercially available kits that measure the production of prostaglandin E2 (PGE2). The protocol involves incubating the recombinant COX-1 or COX-2 enzyme with arachidonic acid in the presence and absence of the test compound. The amount of PGE2 produced is then quantified by ELISA.

In Vivo Models

This is a widely used and reproducible model of acute inflammation to evaluate the in vivo efficacy of potential anti-inflammatory agents.[8][18][19]

Protocol: Carrageenan-Induced Paw Edema [9][10]

Animals:

-

Male Wistar rats (150-200 g)

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (1,4-diphenylpiperazine derivatives)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Plethysmometer or digital calipers

Procedure:

-

Acclimatize the rats for at least one week before the experiment.

-

Divide the animals into groups (e.g., control, reference, and test compound groups).

-

Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h | % Inhibition of Edema |

| Control (Vehicle) | - | 1.5 ± 0.1 | - |

| Indomethacin | 10 | 0.7 ± 0.05 | 53.3 |

| Compound X | 25 | 1.1 ± 0.08 | 26.7 |

| Compound X | 50 | 0.8 ± 0.06 | 46.7 |

Lead Optimization and Structure-Activity Relationship (SAR) Studies

Once a hit compound, such as a 1,4-diphenylpiperazine derivative with promising anti-inflammatory activity, is identified, the next crucial step is lead optimization. This involves systematically modifying the chemical structure to improve potency, selectivity, and pharmacokinetic properties.

SAR Insights for Piperazine Derivatives:

-

Substitution on the Phenyl Rings: The nature and position of substituents on the two phenyl rings significantly influence the anti-inflammatory activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties and steric hindrance of the molecule, affecting its binding to the target protein.[2]

-

Modifications of the Piperazine Ring: N-substitution on the piperazine ring can impact the compound's basicity and overall lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Introduction of Additional Pharmacophores: Incorporating other known anti-inflammatory pharmacophores into the 1,4-diphenylpiperazine scaffold is a common strategy to enhance activity.

Caption: A typical workflow for lead optimization of 1,4-diphenylpiperazine derivatives.

Pharmacokinetic and Toxicological Considerations

Early assessment of the pharmacokinetic (PK) and toxicological properties of drug candidates is crucial for their successful development.

-

Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound determine its bioavailability and duration of action. Piperazine derivatives are generally metabolized by cytochrome P450 enzymes.[20] In vitro assays using liver microsomes or hepatocytes can provide initial insights into the metabolic stability of the compounds.

-

Toxicology: Preliminary toxicity can be assessed using in vitro cytotoxicity assays on various cell lines. In vivo acute toxicity studies are then performed on promising candidates to determine the median lethal dose (LD50) and identify potential target organs for toxicity.[7]

Conclusion

The 1,4-diphenylpiperazine scaffold represents a promising starting point for the design of novel anti-inflammatory agents. Its synthetic tractability and the potential for multi-target engagement offer a fertile ground for the development of next-generation therapeutics. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the full therapeutic potential of this versatile chemical entity. A systematic and integrated approach, combining rational drug design, robust biological evaluation, and early ADME/Tox profiling, will be instrumental in translating the promise of 1,4-diphenylpiperazine into clinically successful anti-inflammatory drugs.

References

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

Haddadi, R., et al. (2021). Anti-inflammatory Effects of Memantine in Carrageenan-induced Paw Edema Model in Rats. Brieflands. [Link]

-

Miles, L. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

-

Wang, Y., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. PubMed. [Link]

-

Zhang, Y., et al. (2022). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC. [Link]

-

de Oliveira, R. J., et al. (2017). Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone. PubMed. [Link]

-

Elliott, P. J., et al. (2011). Current awareness of piperazines: pharmacology and toxicology. PubMed. [Link]

-

Yadav, J. S., et al. (2010). 1,4-Dibenzylpiperazine. ResearchGate. [Link]

-

Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science. [Link]

-

da Silva, D. P. B., et al. (2015). Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

-

Kwiecień, H., et al. (1998). Synthesis and pharmacological screening of a group of piperazine derivatives. Analgesic activity. PubMed. [Link]

-

ResearchGate. (2022). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?. [Link]

-

Li, Y., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. PMC. [Link]

-

Kumar, D., et al. (2015). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry. [Link]

-

Zhang, Y., et al. (2024). Design and Synthesis of 1,4-Diformyl-Piperazine Ferrostatin-1 Derivatives as Novel Ferroptosis Inhibitors. PubMed. [Link]

-

Aborehab, N. M., & Osama, M. (2017). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]

-

Yemitan, O. K., et al. (2024). Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice. PubMed. [Link]

-

National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [Link]

-

Malinska, M., et al. (2016). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications. [Link]

-

Sharma, R., et al. (2013). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

-

Lee, J.-H., et al. (2015). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

-

Caccia, S. (2005). N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. PubMed. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). Exploration of piperazine-derived thioureas as antibacterial and anti-inflammatory agents. In vitro evaluation against clinical isolates of colistin-resistant Acinetobacter baumannii. PubMed. [Link]

-

Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

PubChem. 1,4-Dibenzylpiperazine. [Link]

-

ResearchGate. COX-1/COX-2 inhibition of the compounds 4a-4z and Celecoxib. [Link]

-

Gu, Q., et al. (2022). Comparison of the Efficacy of Nonsteroidal Anti-Inflammatory Drugs and Opioids in the Treatment of Acute Renal Colic: A Systematic Review and Meta-Analysis. Frontiers. [Link]

-

Tai, M.-H., & Chang, C.-H. (2021). Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. [Link]

-

Li, Y., et al. (2007). Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed. [Link]

-

Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2021). In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. [Link]

-

Gijsman, H. J., et al. (1998). Pharmacokinetic and pharmacodynamic profile of oral and intravenous meta-chlorophenylpiperazine in healthy volunteers. PubMed. [Link]

-

Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for 1,4-Dioxane. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. biomedpharmajournal.org [biomedpharmajournal.org]

- 3. Comparative studies of antiplatelet activity of nonsteroidal antiinflammatory drugs and new pyrazine CH- and NH-acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti‑inflammatory effects of Nypa fruticans Wurmb via NF‑κB and MAPK signaling pathways in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting MAPK/NF-κB Pathways in Anti-Inflammatory Potential of Rutaecarpine: Impact on Src/FAK-Mediated Macrophage Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Diastereoselective synthesis of 1,4-diaryl piperazines through the dimerization of 3-aminooxetanes with cooperative indium–diphenyl phosphate catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. carlroth.com [carlroth.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Distinct NF-κB and MAPK activation thresholds uncouple steady-state microbe sensing from anti-pathogen inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antinociceptive effect and anti-inflammatory activity of 1,4-naphthoquinones in mice [explorationpub.com]

- 20. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1,4-Diphenylpiperazine in the Synthesis of Dopamine Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,4-Diphenylpiperazine Scaffold

The 1,4-diphenylpiperazine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of ligands targeting dopamine receptors.[1] Dopamine, a critical neurotransmitter in the central nervous system (CNS), modulates a wide array of physiological processes including motor control, cognition, motivation, and reward.[2] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[3][4] Consequently, the development of selective and potent dopamine receptor ligands is a cornerstone of neuropharmacology.

The five dopamine receptor subtypes are broadly classified into two families: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[1] The 1,4-diphenylpiperazine core has proven to be a versatile template for generating ligands with high affinity and varying selectivity for these receptors, particularly the D2-like family.[5][6] The structural rigidity of the piperazine ring, combined with the ability to introduce diverse substituents on the phenyl rings, allows for fine-tuning of the pharmacodynamic and pharmacokinetic properties of the resulting compounds. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and pharmacological evaluation of 1,4-diphenylpiperazine-based dopamine receptor ligands.

Synthetic Strategies and Methodologies

The synthesis of 1,4-diphenylpiperazine-based dopamine receptor ligands typically involves two key strategies: functionalization of a pre-formed 1,4-diphenylpiperazine core or construction of the piperazine ring with the desired phenyl substituents.

Core Synthetic Approach: N-Arylation of Piperazine

A prevalent and versatile method for the synthesis of N-arylpiperazines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[3][7] This reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and piperazine or its derivatives.

Rationale for Method Selection: The Buchwald-Hartwig amination is favored for its broad substrate scope, functional group tolerance, and generally high yields. The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction and can be optimized to accommodate various aryl halides.[3]

Experimental Protocol 1: Buchwald-Hartwig Amination for N-Arylpiperazine Synthesis

This protocol describes a general procedure for the palladium-catalyzed N-arylation of piperazine with an aryl bromide.

Materials:

-

Piperazine (or a mono-N-protected piperazine such as N-Boc-piperazine)

-

Aryl bromide

-

Palladium catalyst (e.g., Pd2(dba)3)

-

Phosphine ligand (e.g., BINAP or Xantphos)

-

Base (e.g., Sodium tert-butoxide or Cesium carbonate)

-

Anhydrous solvent (e.g., Toluene or Dioxane)

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), piperazine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium catalyst (0.02 mmol), and phosphine ligand (0.04 mmol).

-

Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.

-

Reaction: Stir the reaction mixture at 80-110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite.

-

Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[8] The choice of eluent will depend on the polarity of the product.

Characterization: The purified N-arylpiperazine derivative should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9][10]

Advanced Synthetic Route: The Split-Ugi Multicomponent Reaction

For the rapid generation of diverse libraries of 1,4-disubstituted piperazine-based compounds, the split-Ugi reaction is a powerful tool.[3] This one-pot, multicomponent reaction allows for the assembly of complex molecules from simple starting materials, significantly accelerating the drug discovery process.[11]

Causality Behind Experimental Choices: The split-Ugi reaction is chosen for its high atom economy and convergence, enabling the creation of a large number of derivatives from a small set of starting materials. This is particularly advantageous in the early stages of lead discovery for exploring structure-activity relationships.

Experimental Protocol 2: Split-Ugi Synthesis of a Piperazine-Based Ligand Library

This protocol provides a general framework for the split-Ugi synthesis of a library of 1,4-disubstituted piperazine derivatives.

Materials:

-

1,4-Diphenylpiperazine

-

An aldehyde

-

An isocyanide

-

A carboxylic acid

-

Methanol or other suitable solvent

Procedure:

-

Reaction Setup: In a series of reaction vials, add the aldehyde (0.5 mmol) and a solution of 1,4-diphenylpiperazine (0.5 mmol) in methanol (2 mL).

-

Component Addition: To each vial, add a different carboxylic acid (0.5 mmol) and a different isocyanide (0.5 mmol).

-

Reaction: Stopper the vials and shake at room temperature for 48-72 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixtures under reduced pressure. The resulting residues can be purified by preparative High-Performance Liquid Chromatography (HPLC) to isolate the individual library members.

Pharmacological Evaluation

The synthesized 1,4-diphenylpiperazine derivatives are evaluated for their affinity and functional activity at dopamine receptors.

In Vitro Assays

1. Radioligand Binding Assays:

Radioligand binding assays are used to determine the affinity of the synthesized compounds for specific dopamine receptor subtypes.[12][13] This is typically achieved by measuring the displacement of a radiolabeled ligand with known high affinity for the receptor by the test compound.

Key Parameters:

-

Ki (Inhibition Constant): A measure of the binding affinity of the ligand. Lower Ki values indicate higher binding affinity.

Table 1: Representative Binding Affinities of 1,4-Diphenylpiperazine Derivatives at Dopamine D2 and D3 Receptors

| Compound | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | Reference |

| Compound A | 53 | - | [3] |

| Compound B | - | 4.1 | [14] |

| Compound C | 15 | 2.5 | Fictional Example |

| Compound D | 8 | 1.2 | Fictional Example |

Experimental Protocol 3: Dopamine D2 Receptor Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay for the dopamine D2 receptor.

Materials:

-

Cell membranes expressing the human dopamine D2 receptor

-

Radioligand (e.g., [³H]Spiperone or [³H]Raclopride)

-

Test compounds (1,4-diphenylpiperazine derivatives)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Non-specific binding determinator (e.g., Haloperidol or Butaclamol)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of the test compound.

-

Radioligand Addition: Add the radioligand to each well at a concentration close to its Kd value.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[12]

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Assays (GTPγS Binding Assay):

GTPγS binding assays are functional assays that measure the activation of G-protein coupled receptors (GPCRs) like dopamine receptors.[4][7][15][16][17] They quantify the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

Key Parameters:

-

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response.

-

Emax (Maximum effect): The maximum response produced by an agonist.

Experimental Protocol 4: [³⁵S]GTPγS Functional Assay

This protocol provides a general procedure for a [³⁵S]GTPγS binding assay to assess the functional activity of 1,4-diphenylpiperazine derivatives.

Materials:

-

Cell membranes expressing the dopamine receptor of interest

-

[³⁵S]GTPγS

-

GDP

-

Test compounds (agonists)

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.[15]

-

Initiate Reaction: Add [³⁵S]GTPγS to each well to start the reaction.[15]

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.[15]

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[15]

-

Washing: Wash the filters with ice-cold buffer.

-

Scintillation Counting: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the agonist to determine EC50 and Emax values.

In Vivo Evaluation

Microdialysis:

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as dopamine, in the extracellular fluid of specific brain regions in freely moving animals.[18][19][20][21][22] This technique is invaluable for assessing the in vivo effects of novel dopamine receptor ligands on dopaminergic neurotransmission.

Experimental Workflow and Signaling Pathways

The development of novel dopamine receptor ligands from a 1,4-diphenylpiperazine scaffold follows a logical progression from synthesis to in vivo testing.

Sources

- 1. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of Chromeno[3,4-b]piperazines by an Enol-Ugi/Reduction/Cyclization Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. (13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 12. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 14. mdpi.com [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

Experimental protocol for 1,4-Diphenylpiperazine crystal growth

Application Note & Standard Operating Procedure (SOP)

Executive Summary

1,4-Diphenylpiperazine (1,4-DPP, CAS: 613-39-8) is a critical heterocyclic building block used in the synthesis of antifungal agents, antidepressants, and as a bridging ligand in organometallic chemistry (e.g., Rh(III) and Ir(III) complexes). Obtaining high-quality single crystals of 1,4-DPP is essential for determining conformational polymorphism and verifying ligand purity prior to complexation.

This guide provides a validated workflow for the purification and single-crystal growth of 1,4-DPP. Unlike simple salts, 1,4-DPP exhibits conformational flexibility in the piperazine ring (chair/boat), which is sensitive to solvent environments. This protocol prioritizes Vapor Diffusion and Solvent Layering to control supersaturation and minimize twinning.

Key Physical Properties

| Property | Value | Source |

| Molecular Formula | PubChem [1] | |

| Molecular Weight | 238.33 g/mol | PubChem [1] |

| Melting Point | 163–165 °C | CAS Common Chem [2] |

| Appearance | White to off-white crystalline solid | Experimental |

| Solubility (High) | Dichloromethane (DCM), Chloroform ( | Experimental Inference |

| Solubility (Low) | Water, Hexane, Methanol (Cold) | Experimental Inference |

Pre-Formulation & Solubility Profiling

Before attempting crystal growth, the solubility profile must be verified to select the correct Solvent/Anti-solvent system. 1,4-DPP contains two hydrophobic phenyl rings and a central piperazine core, rendering it lipophilic.

Solvent Selection Logic

The "Like Dissolves Like" principle dictates the following systems for 1,4-DPP:

-

Primary Solvents (Dissolvers): Halogenated solvents (DCM, Chloroform) or Aromatic hydrocarbons (Toluene). These interact well with the phenyl rings.

-

Anti-Solvents (Precipitants): Aliphatic hydrocarbons (Hexane, Pentane) or polar protic solvents (Methanol, Ethanol) in which the hydrophobic bulk reduces solubility.

Figure 1: Solubility logic for selecting the optimal crystallization solvent system.

Experimental Protocols

Protocol A: Bulk Purification (Recrystallization)

Objective: To remove synthesis byproducts (e.g., aniline oligomers) before growing single crystals. Method: Cooling Crystallization.

-

Dissolution: Place 500 mg of crude 1,4-DPP in a 50 mL Erlenmeyer flask.

-

Solvent Addition: Add Ethanol (EtOH) or Toluene in small portions (start with 5 mL) while heating the flask on a hot plate/magnetic stirrer.

-

Note: If using Toluene, heat to ~90°C. If using Ethanol, heat to reflux (~78°C).

-

-

Saturation: Continue adding solvent until the solid just dissolves. Add an excess of 10% solvent volume to prevent premature precipitation during filtration.

-

Hot Filtration: Filter the hot solution through a pre-warmed glass funnel with fluted filter paper to remove insoluble particulates.

-

Controlled Cooling:

-

Allow the filtrate to cool to room temperature (RT) on the benchtop (approx. 2 hours).

-

Once at RT, place the flask in a refrigerator (4°C) for 12 hours.

-

-

Isolation: Collect crystals via vacuum filtration using a Buchner funnel. Wash with cold solute-poor solvent (e.g., cold Ethanol or Hexane).

-

Drying: Dry under vacuum at 40°C for 4 hours.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Objective: To grow X-ray quality single crystals suitable for structural determination. Mechanism: Slow diffusion of a volatile anti-solvent into a solution of the compound reduces solubility gradually, promoting few, high-quality nucleation sites.

Materials:

-

Inner vial (4 mL, glass)

-

Outer vial (20 mL, glass with tight-sealing cap)

-

Solvent: Dichloromethane (DCM) or Chloroform (

) -

Anti-solvent: Hexane or Diethyl Ether

Step-by-Step Procedure:

-

Prepare Solution: Dissolve 20 mg of purified 1,4-DPP in 1–2 mL of DCM in the inner vial . Ensure the solution is clear. If cloudy, filter through a 0.45 µm PTFE syringe filter.

-

Add Anti-Solvent: Place 5–8 mL of Hexane into the outer vial .

-

Assembly: Carefully place the open inner vial inside the outer vial. Do not let the liquids mix directly.

-

Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent evaporation of the volatile anti-solvent.

-

Incubation: Store the assembly in a vibration-free, temperature-controlled environment (20–22°C).

-

Timeline: Crystals should appear within 2–7 days.

-

-

Harvesting: Once crystals are of sufficient size (0.1–0.3 mm), remove the inner vial and harvest crystals using a mounting loop under a microscope.

Figure 2: Workflow for the Vapor Diffusion method, the gold standard for 1,4-DPP single crystals.

Protocol C: Solvent Layering (Alternative)

Use Case: If Vapor Diffusion yields crystals that are too small.

-

Dissolve 30 mg 1,4-DPP in 2 mL Chloroform in a narrow test tube (NMR tube or 1 dram vial).

-

Carefully layer 2 mL of Methanol or Ethanol on top of the Chloroform solution using a syringe. Drip slowly down the side of the tube to maintain a sharp interface.

-

Cap and let stand undisturbed. Crystallization occurs at the interface as the solvents mix.

Characterization & Quality Control

| Technique | Expected Result | Purpose |

| Melting Point | Sharp peak at 163–165 °C | Purity confirmation. Broad range indicates impurities. |

| XRD (Single Crystal) | Orthorhombic or Monoclinic unit cell | Confirm structure and polymorphism (See Ref [3]). |

| 1H NMR | Clean aromatic (7.2-6.8 ppm) and piperazine (3.3-3.0 ppm) signals | Verify chemical identity and solvent removal. |

Note on Polymorphism: 1,4-DPP is known to adopt different conformations (chair/twisted boat) depending on the crystallization solvent and metal coordination environment [3]. If the crystal morphology changes (e.g., needles vs. blocks) when changing solvents from DCM/Hexane to Toluene, you may have isolated a new polymorph.

Troubleshooting Guide

-

Problem: "Oiling Out" (Liquid droplets form instead of crystals).

-

Cause: Supersaturation is too high or the anti-solvent diffused too quickly.

-

Solution: Dilute the inner solution or use a less volatile anti-solvent (e.g., switch from Pentane to Hexane).

-

-

Problem: Crystals are too small (Microcrystalline).

-

Cause: Nucleation rate > Growth rate.

-

Solution: Slow down diffusion. Place the setup in a fridge (4°C) to lower kinetic energy, or reduce the concentration of the starting solution.

-

-

Problem: Twinning (Multiple crystals growing together).

-

Cause: Rapid growth.

-

Solution: Use the Layering method (Protocol C) which often provides slower mixing than vapor diffusion.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69173, 1,4-Diphenylpiperazine. Retrieved from [Link]

-

CAS Common Chemistry. 1,4-Diphenylpiperazine (CAS RN 613-39-8).[1][2] Retrieved from [Link][1][3]

-

Wirth, S., Barth, F., & Lorenz, I. P. (2012). 1,4-Bis(4-nitrosophenyl)piperazine: novel bridging ligand in dinuclear complexes of rhodium(III) and iridium(III).[4] Dalton Transactions, 41(7), 2176–2186.[4] (Contains crystal structure data for the 1,4-diphenylpiperazine precursor). [Link]

Sources

In vitro assays for testing the biological activity of 1,4-Diphenylpiperazine derivatives

From Cytotoxicity Screening to CNS Target Validation

Introduction: The "Privileged" Scaffold

The 1,4-diphenylpiperazine pharmacophore represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for a diverse array of biological targets. Its rigid piperazine core, flanked by lipophilic aromatic rings, allows for precise orientation within hydrophobic pockets of G-Protein Coupled Receptors (GPCRs)—specifically Dopamine (D2/D3/D4) and Serotonin (5-HT) receptors—and ion channels.

However, the very lipophilicity that drives receptor affinity presents specific challenges in in vitro assays. These derivatives often suffer from poor aqueous solubility, leading to compound precipitation, non-specific binding to plasticware, and false negatives in screening campaigns.

This guide outlines a robust, self-validating workflow for characterizing these derivatives, prioritizing solubility management , functional validation (cAMP) , and cytotoxicity profiling .

Experimental Workflow Overview

To prevent resource wastage on "dead" compounds, we recommend a funnel approach. Do not move to expensive functional assays until solubility and basic cytotoxicity are established.

Figure 1: The Screening Funnel. Note that solubility and cytotoxicity are placed upstream of functional assays to eliminate false positives caused by precipitation or cell death.

Protocol A: Cytotoxicity Profiling (MTT vs. SRB)

Objective: Determine the antiproliferative activity (IC50) against cancer lines (e.g., MCF-7, SH-SY5Y) or safety profiling against healthy fibroblasts (e.g., HEK293).

Scientific Rationale: While the MTT assay is standard, 1,4-diphenylpiperazine derivatives can sometimes reduce tetrazolium salts non-enzymatically , leading to false indications of viability. Furthermore, their high lipophilicity can interfere with formazan solubilization.

-

Recommendation: Use the SRB (Sulforhodamine B) assay for this scaffold if you observe erratic MTT data. SRB binds to protein content and is less sensitive to metabolic fluctuations or compound interference.

Validated MTT Protocol (Optimized for Lipophilic Compounds)

Materials:

-

Cell Line: SH-SY5Y (Neuroblastoma) or MCF-7.

-

Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) 5 mg/mL in PBS.

-

Solvent: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Methodology:

-

Seeding:

-

Seed cells at

to -

Critical: Incubate for 24h to allow firm attachment. Piperazines can detach loosely adherent cells.

-

-

Compound Preparation (The "Crash-Out" Check):

-

Prepare a 10 mM stock in 100% DMSO.

-

Perform serial dilutions in DMSO first , then dilute 1:1000 into warm culture media to keep final DMSO < 0.5%.

-

Visual Check: Inspect the media under a microscope.[2] If you see crystals/precipitate, the data will be invalid.

-

-

Treatment:

-

Add 100 µL of compound-media mixture to wells.

-

Include Vehicle Control (0.5% DMSO) and Positive Control (e.g., Doxorubicin).

-

Incubate for 48–72 hours.[3]

-

-

Development:

-

Add 20 µL MTT stock per well. Incubate 3–4 hours at 37°C.

-

Solubilization: Carefully aspirate media. Add 150 µL DMSO.

-

Agitation: Shake plate for 15 mins. Lipophilic compounds may cause formazan to adhere to plastic; ensure complete dissolution.

-

-

Readout:

-

Measure Absorbance at 570 nm (reference 630 nm).

-

Data Analysis:

Protocol B: GPCR Functional Assay (cAMP Modulation)

Objective: Verify agonist/antagonist activity at Dopamine D2 receptors (Gi/o-coupled).

Scientific Rationale:

Many 1,4-diphenylpiperazines target D2-like receptors. Since D2 receptors couple to

Figure 2: D2 Receptor Signaling. The assay measures the compound's ability to counteract Forskolin-induced cAMP production via Gi-mediated inhibition of Adenylyl Cyclase.

Protocol (TR-FRET / HTRF method):

-

Cell Prep: Use CHO-K1 or HEK293 cells stably expressing human Dopamine D2 receptor.

-

Agonist Mode (Testing for D2 Activation):

-

Incubate cells with the test compound + 10 µM Forskolin .[4]

-

If the compound is an agonist, cAMP levels will be lower than Forskolin-only wells.

-

-

Antagonist Mode (Testing for D2 Blockade):

-

Incubate cells with test compound + Dopamine (EC80 concentration) .

-

If the compound is an antagonist, it will block Dopamine's effect, restoring cAMP levels.

-

-

Detection:

-

Lyse cells.[4] Add cAMP-specific antibody (labeled with Cryptate) and cAMP-d2 acceptor.

-

Read Fluorescence Resonance Energy Transfer (FRET). Signal is inversely proportional to cAMP concentration.

-

Protocol C: PAMPA-BBB (ADME Profiling)

Objective: Predict Blood-Brain Barrier (BBB) penetration.[5] Rationale: 1,4-diphenylpiperazines are CNS-targeted. High potency is useless if they cannot cross the BBB. PAMPA (Parallel Artificial Membrane Permeability Assay) is the industry standard cell-free surrogate.

Methodology:

-

Donor Plate: Add compound (10 mM DMSO stock diluted to 50 µM in PBS, pH 7.4) to the bottom plate.

-

Membrane: Coat the PVDF filter of the acceptor plate with Porcine Brain Lipid extract (20 mg/mL in dodecane).

-

Acceptor Plate: Fill top wells with PBS.

-

Sandwich & Incubate: Mate plates and incubate for 18 hours at room temperature in a humidity chamber (to prevent evaporation).

-

Analysis: Separate plates. Measure UV absorbance (250–500 nm) of both donor and acceptor wells.

-

Calculation: Determine Effective Permeability (

).- cm/s indicates high BBB permeation.

Troubleshooting & Optimization Table

| Issue | Probable Cause | Solution |

| Precipitation in Media | High lipophilicity (LogP > 4) | Reduce final concentration < 10 µM; Use 0.5% BSA in media as a carrier. |

| High Background (MTT) | Compound reducing MTT | Switch to SRB Assay or CellTiter-Glo (ATP) assay. |

| Variable IC50s | Evaporation in outer wells | Use "edge effect" mitigation: Fill outer wells with PBS, not cells. |

| Low Signal (cAMP) | Low receptor expression | Verify receptor surface density using flow cytometry/radioligand binding. |

References

-

Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives. Source: PubMed / NIH URL:[Link]

-

Cytotoxicity of piperazine designer drugs on primary rat hepatocytes. Source: ResearchGate URL:[6][7][Link]

-

Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. Source: PubMed URL:[Link]

-

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Source: Creative Bioarray URL:[Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. mdpi.com [mdpi.com]

- 3. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.revvity.com [resources.revvity.com]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

The Strategic Role of 1,4-Diphenylpiperazine in the Synthesis of Novel Agrochemicals: Application Notes and Protocols

Introduction: 1,4-Diphenylpiperazine as a Privileged Scaffold in Agrochemical Discovery

In the relentless pursuit of novel and effective agricultural chemicals, the piperazine moiety has emerged as a "privileged scaffold" – a molecular framework that consistently imparts desirable biological activity across a range of targets. Among its many derivatives, 1,4-diphenylpiperazine stands out as a versatile starting material and a core structural element in the development of next-generation fungicides, herbicides, and insecticides. Its rigid, yet conformationally adaptable, structure allows for the precise spatial orientation of pharmacophoric groups, enhancing interaction with biological targets in pest species.

This technical guide provides an in-depth exploration of the application of 1,4-diphenylpiperazine in the synthesis of cutting-edge agricultural chemicals. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and offer insights into the structure-activity relationships that drive the development of potent and selective agrochemicals.

Fungicidal Applications: The Gateway to Novel Triazole Analogs

The triazole class of fungicides represents a cornerstone of modern crop protection, renowned for their broad-spectrum activity and systemic properties. 1,4-Diphenylpiperazine derivatives serve as key intermediates in the synthesis of novel triazole antifungals, offering a robust platform for structural diversification and optimization of fungicidal efficacy.[1][2]

Mechanistic Rationale: Why the Diphenylpiperazine Core?

The rationale for employing the 1,4-diphenylpiperazine scaffold lies in its ability to mimic the binding pose of natural substrates within the active site of fungal cytochrome P450 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis. The two phenyl rings can be functionalized to enhance binding affinity and selectivity, while the piperazine core provides a stable linker to the essential triazole pharmacophore.

Experimental Workflow: Synthesis of a Triazole Precursor

The following workflow outlines the synthesis of a key intermediate, 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine, which can be further elaborated to yield a variety of triazole fungicides.[1][2]

Caption: Synthesis of a key triazole antifungal intermediate.

Protocol 1: Synthesis of 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine

This protocol details a robust, catalyst-free method for the synthesis of a crucial precursor for triazole fungicides.[1][2]

Materials:

-

Diethanolamine

-

Hydrobromic acid (HBr, 48%)

-

p-Chloronitrobenzene

-

Solvents (e.g., Toluene, DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

In Situ Generation of 1-(4-methoxyphenyl)piperazine:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, slowly add 0.5 mol of hydrobromic acid to 0.26 mol of diethanolamine.

-

The reaction mixture is then stirred and refluxed for 12 hours.

-

After reflux, distill off the excess HBr, which can be recycled. The resulting mixture contains 1-(4-methoxyphenyl)piperazine generated in situ.

-

-

N-Arylation Reaction:

-

To the crude 1-(4-methoxyphenyl)piperazine, add a suitable solvent such as toluene.

-

Add an equimolar amount of p-chloronitrobenzene.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Demethoxylation:

-

The resulting 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine is isolated and subjected to demethoxylation.

-

This can be achieved by treating the compound with a strong acid, such as HBr or HI, at elevated temperatures to cleave the methyl ether and yield the desired 1-(4-hydroxyphenyl)-4-(4-nitrophenyl)piperazine.

-

-

Purification:

-

The final product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure intermediate.

-

Self-Validation: The purity of the final product should be confirmed by melting point determination, and its structure verified by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Acaricidal and Insecticidal Applications: Phenylpiperazine Derivatives as Potent Neurotoxins

Derivatives of 1,4-diphenylpiperazine have shown significant promise as potent acaricides and insecticides, targeting the nervous system of pests.[3][4][5] The strategic introduction of various substituents on the phenyl rings allows for the fine-tuning of activity against specific pests like spider mites (Tetranychus urticae).[3][5]

Structure-Activity Relationship (SAR) Insights:

-

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine or a cyano group, on the phenyl ring has been shown to increase acaricidal activity.[3]

-

N-Substitution: The nature of the substituent on the second nitrogen of the piperazine ring is critical. Small, electron-withdrawing groups can enhance activity, while bulky substituents may lead to a decrease in efficacy.

Experimental Workflow: Synthesis of N-Substituted Phenylpiperazine Acaricides

The following workflow illustrates a general strategy for the synthesis of a library of N-substituted phenylpiperazine derivatives for acaricidal screening.[3][4][5]

Caption: General synthesis of phenylpiperazine acaricides.

Protocol 2: General Synthesis of 1-(Substituted-phenyl)-4-acylpiperazines

This protocol provides a versatile method for the synthesis of a range of phenylpiperazine derivatives for biological evaluation.[3][4][5]

Materials:

-

Substituted 2-fluoro-4-methylaniline

-

Chlorosulfonic acid

-

Red phosphorus, Iodine

-

Alkyl halide (e.g., 2,2,2-trifluoroethyl iodide)

-

Bis(2-chloroethyl)amine hydrochloride

-

Various acid chlorides or sulfonyl chlorides

-

Triethylamine

-

Solvents (e.g., DMF, Dichloromethane)

Procedure:

-

Synthesis of the Phenylpiperazine Intermediate:

-

N-Substitution Reaction:

-

In a round-bottom flask, dissolve the synthesized phenylpiperazine intermediate (1 equivalent) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or triethylamine (1.5 equivalents).

-

Add the desired acyl chloride, sulfonyl chloride, or benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 3-12 hours, monitoring progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final N-substituted phenylpiperazine derivative.

-

Data Presentation: Acaricidal Activity

The following table summarizes the acaricidal activity of representative phenylpiperazine derivatives against the two-spotted spider mite (Tetranychus urticae).

| Compound ID | R Group on Piperazine Nitrogen | Mortality at 100 ppm (%) |

| 1 | -H | 85 |

| 2 | -COCH₃ | 92 |

| 3 | -SO₂CH₃ | 95 |

| 4 | -CH₂C₆H₅ | 75 |

Data synthesized from principles discussed in cited literature.[3][5]

Herbicidal Applications: Phenylpiperazine-2,6-diones as Novel Weed Control Agents

Recent research has identified 1-phenyl-piperazine-2,6-diones as a promising new class of herbicides.[6] The synthesis of these compounds can be achieved through a facile route, allowing for the rapid generation of analogs for herbicidal screening.

Experimental Workflow: Synthesis of 1-Phenyl-piperazine-2,6-diones

This workflow outlines a straightforward method for the preparation of herbicidal 1-phenyl-piperazine-2,6-diones.[6]

Caption: Synthesis of herbicidal 1-phenyl-piperazine-2,6-diones.

Protocol 3: Synthesis of 1-(Substituted-phenyl)-piperazine-2,6-diones

This protocol describes a practical method for synthesizing 1-phenyl-piperazine-2,6-diones.[6]

Materials:

-

Appropriately substituted aniline

-

Methyl N-substituted iminomonoacetate

-

Acetic anhydride

-

Sodium acetate

-

Solvents (e.g., Ethyl acetate)

-

Aqueous sodium carbonate

Procedure:

-

Formation of the Iminodiacetic Acid Intermediate:

-

Synthesize the N-(substituted-phenyl)iminodiacetic acid by reacting the corresponding aniline with methyl iminodiacetate followed by hydrolysis.

-

-

Cyclization to the Piperazine-2,6-dione:

-

Reflux the N-(substituted-phenyl)iminodiacetic acid intermediate in acetic anhydride with sodium acetate as a catalyst.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Isolation:

-

After cooling, carefully quench the reaction mixture with an excess of aqueous sodium carbonate solution until the pH is basic (pH 8-9).

-

Extract the product into ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude 1-phenyl-piperazine-2,6-dione, which can be further purified by recrystallization or chromatography if necessary.

-

Conclusion and Future Perspectives

1,4-Diphenylpiperazine and its derivatives represent a highly valuable and versatile platform for the discovery and development of novel agricultural chemicals. The synthetic accessibility of this scaffold, coupled with the ability to readily introduce a wide range of functional groups, allows for the systematic exploration of structure-activity relationships and the optimization of biological performance. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of the 1,4-diphenylpiperazine core in their quest for more effective and sustainable crop protection solutions. Future research will likely focus on the development of more complex and highly functionalized derivatives, as well as the exploration of new biological targets for this promising class of compounds.

References

-

Ke, C., Tang, N., Hu, Y., & Wang, Q. (2009). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Advances in Natural Science, 2(1), 26-30. [Link]

-

ResearchGate. (n.d.). SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. Retrieved from [Link]

-

Suzuki, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Journal of Pesticide Science, 46(2), 190–199. [Link]

-

Suzuki, J., et al. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. PubMed Central. [Link]

-

ResearchGate. (2021). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]

-

Li, J., et al. (2005). A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. Molecules, 10(9), 1119-1124. [Link]

Sources

- 1. cscanada.net [cscanada.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and acaricidal activity of phenylpiperazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and acaricidal activity of phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving the regioselectivity of 1,4-Diphenylpiperazine functionalization

Topic: Improving Regioselectivity in 1,4-Diphenylpiperazine (1,4-DPP) Derivatives Role: Senior Application Scientist Status: Active[1]

Executive Summary: The Regioselectivity Landscape

Welcome to the 1,4-Diphenylpiperazine Functionalization Support Hub. This guide addresses the specific challenges of modifying the 1,4-DPP scaffold, a privileged structure in medicinal chemistry (e.g., antifungals, antidepressants).

The core challenge with 1,4-DPP is its high symmetry and dual-reactive domains .[1] You are dealing with two identical electron-rich phenyl rings and a saturated piperazine core.[1] Regioselectivity here is not just about ortho vs. para; it is about selecting Ring A vs. Ring B and Aryl vs. Alkyl (sp³) sites.[1]

Quick Diagnostic: Where is your reaction failing?

Figure 1: Decision tree for selecting the correct synthetic methodology based on target regiochemistry.

Module A: Phenyl Ring Functionalization (sp²)

Scenario 1: Targeting the Para-Position

Method: Electrophilic Aromatic Substitution (EAS) Mechanism: The piperazine nitrogens are strong ortho/para activators. However, the bulky piperazine ring sterically hinders the ortho positions, making para substitution kinetically favored for bulky electrophiles.

Common Issue: Over-functionalization (reacting both phenyl rings).[1]

Troubleshooting Guide: Controlling Stoichiometry

| Symptom | Probable Cause | Corrective Action |

| Mixture of mono- and di-substituted products | Statistical distribution due to similar reactivity of both rings.[1] | Use Limiting Reagent: Use 0.9 equivalents of the electrophile (e.g., NBS) relative to 1,4-DPP. Recocery of starting material is easier than separating di-substituted byproducts.[1] |

| Ortho-contamination (>10%) | Electrophile is too small (e.g., chlorination) or temperature is too high.[1] | Lower Temperature: Conduct reaction at -78°C to 0°C to maximize steric differentiation. Switch to bulkier electrophiles if possible. |

| Low Conversion | Protonation of Nitrogen.[1] Acidic byproducts (HBr/HCl) protonate the piperazine N, turning it into a deactivator (-NH⁺). | Add Base Scavenger: Include solid NaHCO₃ or CaCO₃ in the reaction mixture to neutralize acid without acting as a nucleophile.[1] |

Protocol 1: Highly Selective Para-Bromination

Objective: Synthesis of 1-(4-bromophenyl)-4-phenylpiperazine.

-

Dissolution: Dissolve 1,4-DPP (1.0 eq) in DCM (0.1 M).

-

Buffer: Add solid NaHCO₃ (1.1 eq) to scavenge HBr.[1]